molecular formula C11H17NO4 B1278820 (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 197142-34-0

(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B1278820
M. Wt: 227.26 g/mol
InChI Key: VXIIZQXOIDYWBS-PRJMDXOYSA-N
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Description

(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, hereafter referred to as TBAC, is a synthetically produced organic compound. TBAC is a versatile reagent used in organic synthesis, and has been studied extensively in the field of medicinal chemistry. TBAC is a key intermediate in the synthesis of several pharmaceuticals and is widely used in the synthesis of organic compounds, such as peptides and peptidomimetics. TBAC has also been used in the synthesis of biologically active compounds and as a catalyst in the synthesis of chiral compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis: A stereoselective and scalable synthesis of this compound has been developed, highlighting its potential for large-scale production. The stereoselectivity of cyclopropanation is controlled by the functional group at C-α (Wang et al., 2013).
  • Synthesis of Stereoisomers: All four stereoisomers of this compound have been synthesized, significantly shortening known literature procedures for these unnatural amino acids. This synthesis provides either pure cis or trans acid (Bakonyi et al., 2013).

Applications in Drug Development and Material Science

  • Conformationally Constrained β-amino Acid Precursors: This compound serves as a precursor to conformationally constrained β-amino acids, which are potential candidates for forming oligomers with definite secondary structures (Krow et al., 2016).
  • Peptidomimetic Synthesis: Efficient synthesis of this compound leads to diastereomers used in peptide-based drug discovery, illustrating its utility in developing novel pharmaceuticals (Mandal et al., 2005).

Molecular Structure and Synthesis Techniques

  • Structural Analysis for Medicinal Chemistry: It plays a role in the synthesis of other structurally complex molecules, contributing to a better understanding of molecular interactions in medicinal chemistry (Hart & Rapoport, 1999).
  • Electrocatalytic Cyclization Applications: The compound's involvement in electrocatalytic cyclization processes points to its significance in advanced chemical synthesis methods (Elinson et al., 2006).

Biomedical Research and Development

  • Inhibition of Ethylene Biosynthesis: Its derivative, 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, has been studied as an inhibitor of ethylene biosynthesis, indicating potential agricultural applications (Switzer et al., 1989).

Advanced Chemical Engineering

  • Continuous Photo Flow Synthesis: The compound is part of research in continuous photo flow synthesis, showcasing its relevance in modern chemical engineering and material science (Yamashita et al., 2019).

properties

IUPAC Name

(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIZQXOIDYWBS-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452191
Record name (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

CAS RN

197142-34-0
Record name (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (3R)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (D26) (diastereoisomer mixture) (3.4 g, 13.3 mmol) in dioxane (15 ml) and water (15 ml), LiOH H2O (2.2 g, 53 mmol). The mixture was stirret at RT for 18 h. Dioxane was evaporated off and water was washed with Et2O (2×40 ml) then the pH was adjusted to ˜4 by addition of citric acid and the resulting aqueous phase was extacted with DCM (200 ml), washed with water (20 ml), dried over Na2SO4 and evaporated in vacuo to afford the title compound (D27) (2.75 g) as diastereoisomer mixture with syn-anti ratio 10/2.
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (D32) (440 mg, 2.06 mmol) in a mixture MeCN/CCl4/H2O (6/6/9 ml), sodium periodate (1.76 g, 8.25 mmol) was added and the reaction stirred vigorously for 5 min before addition of Ruthenium trichloride (12.8 mg, 0.062 mmol). The resulting solution was stirred 18 hrs at RT then quenched by addition of isopropanol (6 ml). The resulting black mixture was diluted with Et2O (50 ml) and filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in water, the pH was adjusted to pH˜9-10 with K2CO3 and the aqueous was washed with Et2O (3×30 ml). Aqueous was then acidified to pH˜4-5 and re-extracted with EtOAc (3×30 ml). Collected organics after solvent evaporation afforded the title compound (D33) (216 mg).
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
12.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Citations

For This Compound
8
Citations
G Wang, CA James, NA Meanwell, LG Hamann… - Tetrahedron …, 2013 - Elsevier
A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (3a) is described. Key to the success of the devised route …
Number of citations: 13 www.sciencedirect.com
X Fu, J Fan, A Zou, J Yu, G He, H Zhu - Chinese Journal of Organic …, 2014 - sioc-journal.cn
2-Azabicyclo [3.1. 0] hexane-3-carboxylic acids were obtained via amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, …
Number of citations: 3 sioc-journal.cn
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org
I Chab-Majdalani - 2017 - papyrus.bib.umontreal.ca
It is well known that 4,5-methano-L-prolines have different conformational properties and characteristics than proline. The flattening of the pyrrolidine ring plays a role in the stability and …
Number of citations: 2 papyrus.bib.umontreal.ca
R Munir, AF Zahoor, S Javed, B Parveen, A Mansha… - Molecules, 2023 - mdpi.com
Simmons–Smith cyclopropanation is a widely used reaction in organic synthesis for stereospecific conversion of alkenes into cyclopropane. The utility of this reaction can be realized by …
Number of citations: 5 www.mdpi.com
D Li, H Zhang, TW Lyons, M Lu, A Achab… - ACS Medicinal …, 2021 - ACS Publications
Comprehensive synthetic strategies afforded a diverse set of structurally unique bicyclic proline-containing arginase inhibitors with a high degree of three-dimensionality. The analogs …
Number of citations: 6 pubs.acs.org
S Hocine, G Berger, KN Houk… - Organic chemistry frontiers, 2022 - pubs.rsc.org
The catalysis of the Hajos–Parrish reaction by cis- and trans-4,5-ethano-proline was explored experimentally and computationally with DFT (ωB97X-D and MN15) and DLPNO-CCSD(T)…
Number of citations: 1 pubs.rsc.org
付行花, 樊俭俭, 邹爱宗, 俞娟, 何广科, 朱红军 - 有机化学, 2014 - sioc-journal.cn
设计了以D-谷氨酸或L-谷氨酸为原料, 经氨基保护, 4-二甲氨基吡啶(DMAP) 催化环合, 还原脱水成烯, 不对称Simmons-Smith 反应, 水解, 高立体选择性合成2-氮杂双环[3.1. 0] 己烷-3-羧酸的…
Number of citations: 4 sioc-journal.cn

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